2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide
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Overview
Description
2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide is a chemical compound with the molecular formula C10H11Cl2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its chloroacetamide functional group and its aromatic ring substituted with chlorine and methyl groups.
Biochemical Analysis
Biochemical Properties
It is known that the molecules in this compound are linked into chains through N—H O hydrogen bonding .
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that the molecules in this compound are linked into chains through N—H O hydrogen bonding .
Temporal Effects in Laboratory Settings
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process can be summarized as follows:
Starting Materials: 2,6-dimethylaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,6-dimethylaniline is dissolved in a suitable solvent like dichloromethane or acetonitrile. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and reaction time. The use of continuous flow reactors can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloroacetamide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Scientific Research Applications
2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an anti-inflammatory agent and in the development of pharmaceuticals
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but lacks the additional chlorine atom.
N-(2,6-dimethylphenyl)acetamide: Lacks both chlorine atoms.
2-chloro-N-(2-methoxyphenyl)acetamide: Contains a methoxy group instead of methyl groups.
Uniqueness
2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-3-7(2)10(8(12)4-6)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGIYEFFQDKDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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